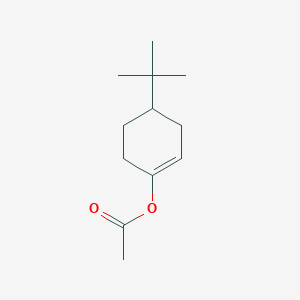
Ferric succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric succinate, also known as iron(III) succinate, is a coordination compound formed by the combination of ferric ions (Fe³⁺) and succinate ions (C₄H₄O₄²⁻). This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is known for its role in iron supplementation and its potential use in treating iron deficiency anemia.
準備方法
Synthetic Routes and Reaction Conditions
Ferric succinate can be synthesized through a reaction between ferric sulfate and sodium succinate. The reaction typically involves dissolving ferric sulfate in water and then adding sodium succinate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method involves the use of controlled reaction conditions, such as maintaining specific temperatures and pH levels, to optimize the formation of this compound. Additionally, the use of anti-oxidizing agents during the reaction can help prevent the oxidation of ferrous ions to ferric ions, ensuring the stability of the final product .
化学反応の分析
Types of Reactions
Ferric succinate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺) or vice versa.
Substitution Reactions: The succinate ligand in this compound can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents for redox reactions involving this compound include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as citrate or tartrate can be used to replace succinate in substitution reactions.
Major Products Formed
Redox Reactions: The major products of redox reactions involving this compound include ferrous succinate and ferric oxide.
Substitution Reactions: Substitution reactions can yield compounds like ferric citrate or ferric tartrate, depending on the substituting ligand.
科学的研究の応用
Ferric succinate has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various iron-based compounds and materials.
Biology: In biological research, this compound is studied for its role in iron metabolism and its potential use in iron supplementation.
Medicine: this compound is investigated for its potential to treat iron deficiency anemia and other iron-related disorders.
Industry: In industrial applications, this compound is used in the production of iron-based catalysts and as a component in certain types of batteries
作用機序
The mechanism of action of ferric succinate primarily involves its role as an iron source. In biological systems, this compound dissociates to release ferric ions (Fe³⁺), which are then reduced to ferrous ions (Fe²⁺) and incorporated into hemoglobin and other iron-containing proteins. This process is essential for the production of hemoglobin and the prevention of iron deficiency anemia .
類似化合物との比較
Similar Compounds
Ferrous Succinate: Similar to ferric succinate but contains ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).
Ferric Citrate: Another iron(III) compound where citrate ions replace succinate ions.
Ferric Tartrate: Contains tartrate ions instead of succinate ions.
Uniqueness
This compound is unique due to its specific combination of ferric ions and succinate ions, which provides distinct properties and applications. Compared to ferrous succinate, this compound is more stable in aqueous solutions and has different redox properties.
特性
CAS番号 |
13494-15-0 |
|---|---|
分子式 |
C12H12Fe2O12 |
分子量 |
459.91 g/mol |
IUPAC名 |
butanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChIキー |
CHYQSXLXQCXPAA-UHFFFAOYSA-H |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


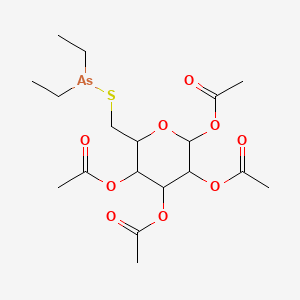
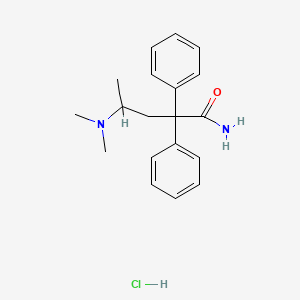

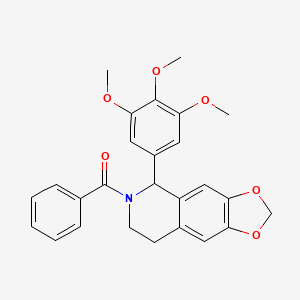

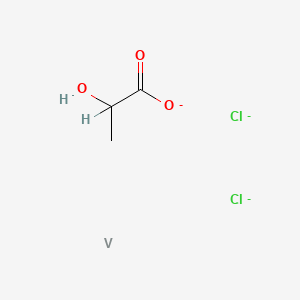
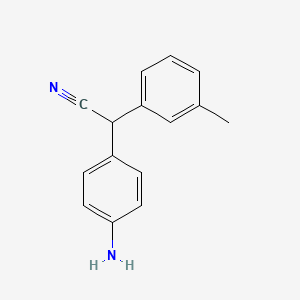
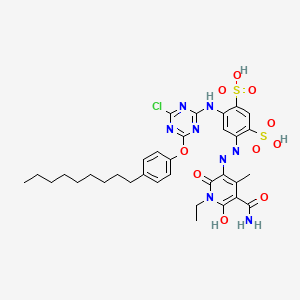
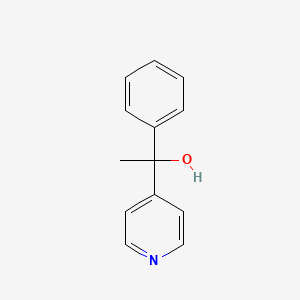

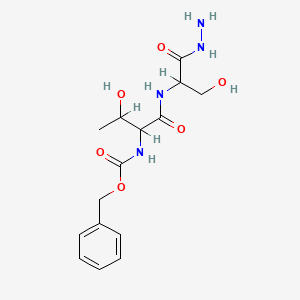
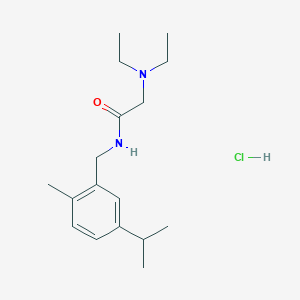
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
